6-chloronaphthalene-2-sulfonic Acid

概要

説明

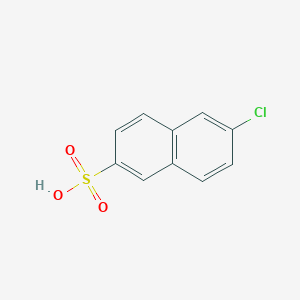

6-Chloronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₇ClO₃S and a molecular weight of 242.68 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is a white crystalline powder that is soluble in water and organic solvents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloronaphthalene-2-sulfonic acid typically involves the sulfonation of 6-chloronaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 100-150°C and continuous stirring to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through crystallization and filtration processes .

化学反応の分析

Types of Reactions

6-Chloronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: The sulfonic acid group can be reduced to form sulfonamide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted naphthalene derivatives.

Oxidation Reactions: Products include sulfonic acid derivatives.

Reduction Reactions: Products include sulfonamide derivatives.

科学的研究の応用

Dyes and Pigments

6-Chloronaphthalene-2-sulfonic acid is primarily utilized as an intermediate in the synthesis of various dyes and pigments. It enhances color stability and brightness in textiles and plastics, making it an essential component in the dye industry. The compound's ability to improve colorfastness ensures that dyed materials retain their vibrancy over time, which is crucial for consumer satisfaction and product longevity .

Pharmaceuticals

In pharmaceutical research, this compound serves as a building block for drug molecules that target specific biological pathways. Its role in drug development is significant, as it can be modified to create compounds with desired therapeutic effects. Studies have explored its potential in enzyme inhibition and protein interactions, which are vital for developing new medications .

Analytical Chemistry

The compound is employed in analytical chemistry for preparing reagents that aid in the detection and quantification of various substances within complex mixtures. Its chemical properties allow it to form stable complexes with analytes, enhancing the sensitivity and accuracy of analytical methods such as chromatography and spectrometry .

Surface Coatings

In the industrial sector, this compound is incorporated into surface coatings to improve adhesion and durability. This application is particularly valuable in the automotive and construction industries, where strong and long-lasting coatings are essential for protecting surfaces from environmental damage and wear .

Research Applications

The compound is widely used in research studies focused on organic synthesis and material science due to its unique chemical properties. Researchers leverage its reactivity to develop new synthetic routes for producing complex organic molecules. Additionally, its role in studying molecular interactions makes it a valuable tool in biochemistry and molecular biology .

Case Study 1: Dye Stability Enhancement

A study demonstrated that incorporating this compound into textile dyes significantly improved colorfastness under various washing conditions. The results indicated that fabrics treated with this compound retained their color intensity better than those treated with conventional dye additives.

Case Study 2: Pharmaceutical Development

Research involving the synthesis of novel anti-inflammatory drugs highlighted the utility of this compound as a precursor. The modified compounds exhibited enhanced bioactivity compared to existing treatments, showcasing the compound's potential in drug formulation.

Case Study 3: Analytical Method Improvement

A comparative analysis of analytical methods using this compound showed improved detection limits for trace contaminants in environmental samples. This advancement underscores its importance in ensuring environmental safety through effective monitoring.

作用機序

The mechanism of action of 6-chloronaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

Similar Compounds

Naphthalene-2-sulfonic acid: Lacks the chlorine atom at the 6th position.

Naphthalene-1-sulfonic acid: Sulfonic acid group is at the 1st position instead of the 2nd.

Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at the 2nd and 6th positions.

Uniqueness

6-Chloronaphthalene-2-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

Overview

6-Chloronaphthalene-2-sulfonic acid (C₁₀H₇ClO₃S), with a molecular weight of 242.68 g/mol, is an organic compound notable for its diverse applications in both industrial and biological contexts. Its synthesis typically involves the sulfonation of 6-chloronaphthalene using concentrated sulfuric acid or oleum, under controlled temperatures of 100-150°C. This compound serves as a key intermediate in the production of dyes, pharmaceuticals, and analytical reagents, and has been studied for its biological activity, particularly in enzyme inhibition and protein interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The sulfonic acid group facilitates ionic interactions with amino acid residues, potentially leading to:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to active sites or altering enzyme conformation.

- Protein Modulation : It may modulate protein interactions through halogen bonding due to the presence of the chlorine atom .

Biological Applications

This compound has been explored in various biological research domains:

- Enzyme Studies : It is utilized in studies investigating enzyme kinetics and inhibition mechanisms.

- Drug Development : The compound is being evaluated for its potential role as a precursor in synthesizing pharmaceuticals targeting specific biological pathways .

- Environmental Toxicology : Research indicates that derivatives of naphthalene sulfonic acids can exhibit toxicity and bioaccumulation in aquatic organisms, raising concerns about their environmental impact .

Enzyme Inhibition Studies

A study focused on the inhibition of specific enzymes revealed that this compound effectively inhibited the activity of certain sulfatases. The results indicated a dose-dependent relationship between the concentration of the compound and the level of enzyme inhibition, highlighting its potential utility in biochemical research.

Toxicological Assessments

Research assessing the toxicity of naphthalene sulfonate derivatives found that exposure to varying concentrations resulted in significant increases in micronucleus frequency in treated cells. This suggests that this compound may induce genotoxic effects, warranting further investigation into its safety profile for environmental and pharmaceutical applications .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 6; sulfonic acid at position 2 | Enzyme inhibitor; potential drug precursor |

| Naphthalene-2-sulfonic Acid | Lacks chlorine; sulfonic acid at position 2 | Less effective as an enzyme inhibitor |

| Naphthalene-1-sulfonic Acid | Sulfonic acid at position 1 | Limited biological studies available |

| Naphthalene-2,6-disulfonic Acid | Two sulfonic acid groups | Enhanced solubility; potential for increased toxicity |

特性

IUPAC Name |

6-chloronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLHWRHIJDODKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434209 | |

| Record name | 6-chloronaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-14-8 | |

| Record name | 6-chloronaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。